2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods involve the formation of the pyrrole and pyrazine rings, which are then fused together to form the final compound. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may result in the formation of alcohols or amines .
Scientific Research Applications
2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial, anti-inflammatory, and antiviral properties . In industry, it is used in the production of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cell signaling and DNA replication . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Additionally, it has been shown to modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine-1,4-dione and hexahydro-pyrrolo[1,2-a]pyrazine . These compounds also exhibit a range of biological activities, but their specific properties and mechanisms of action may differ .
Properties
CAS No. |
88327-67-7 |
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Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-(2-phenylethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)8-10-16-11-12-17-9-4-7-15(17)13-16/h1-3,5-6,15H,4,7-13H2 |
InChI Key |
TZNDQDIVYSJBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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